1-Bromo-3,7,11,15-tetramethylhexadecane
Overview
Description
1-Bromo-3,7,11,15-tetramethylhexadecane is an organic compound with the molecular formula C20H41Br. It is also known as phytanyl bromide. This compound is a derivative of hexadecane, where four methyl groups are attached to the 3rd, 7th, 11th, and 15th carbon atoms, and a bromine atom is attached to the 1st carbon atom. It is commonly used in organic synthesis and various industrial applications .
Preparation Methods
The synthesis of 1-Bromo-3,7,11,15-tetramethylhexadecane typically involves the bromination of 3,7,11,15-tetramethylhexadecane. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety .
Chemical Reactions Analysis
1-Bromo-3,7,11,15-tetramethylhexadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .
Reduction Reactions: The compound can be reduced to 3,7,11,15-tetramethylhexadecane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Oxidation Reactions: Although less common, the methyl groups can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids under strong oxidizing conditions
Scientific Research Applications
1-Bromo-3,7,11,15-tetramethylhexadecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. .
Biology: The compound is used in the study of lipid metabolism and membrane biology. .
Medicine: Research into its potential therapeutic applications is ongoing. .
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants. .
Mechanism of Action
The mechanism of action of 1-Bromo-3,7,11,15-tetramethylhexadecane depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, its lipid-like structure allows it to interact with cell membranes and lipid bilayers, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
1-Bromo-3,7,11,15-tetramethylhexadecane can be compared with other similar compounds such as:
Hexadecane, 1-chloro-3,7,11,15-tetramethyl-: Similar structure but with a chlorine atom instead of bromine. .
Hexadecane, 1-iodo-3,7,11,15-tetramethyl-: Contains an iodine atom, making it more reactive in substitution reactions due to the weaker carbon-iodine bond
3,7,11,15-tetramethylhexadecan-1-ol: An alcohol derivative with a hydroxyl group instead of a halogen. .
These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields .
Properties
IUPAC Name |
1-bromo-3,7,11,15-tetramethylhexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKBEUKCVDMKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445234 | |
Record name | Phytanyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-57-3 | |
Record name | Phytanyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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